

evolutionary conservation of miR-122 sequence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SM-122
Cat. No.:	B543384

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Conservation of the miR-122 Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in hepatic function, development, and disease.^{[1][2][3][4][5]} Accounting for approximately 70% of the total miRNA pool in hepatocytes, miR-122 is a key regulator of gene networks involved in lipid metabolism, cell differentiation, and the suppression of non-hepatic genes.^{[1][4][6]} Its profound impact on liver physiology is underscored by its remarkable evolutionary conservation, making it a subject of intense research and a promising target for therapeutic intervention, particularly in the context of liver diseases such as hepatitis C and hepatocellular carcinoma.^{[2][3][7]} This technical guide provides a comprehensive overview of the evolutionary conservation of the miR-122 sequence, details key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.

Data Presentation: Evolutionary Conservation of miR-122

The mature sequence of miR-122 is extraordinarily conserved across the vertebrate lineage, a testament to its critical and long-standing biological functions.^{[1][6][8]} This absolute conservation suggests that the entire sequence is vital for its activity.^[1] While the mature miRNA is identical, the primary miRNA (pri-miRNA) transcript exhibits more sequence divergence, with the pre-miRNA hairpin structure showing the strongest conservation outside of

the mature sequence.^[1] Orthologs of miR-122 have not been identified in invertebrates such as *Drosophila melanogaster* or *Caenorhabditis elegans*, indicating that miR-122 likely co-evolved with the vertebrate liver.^{[1][9]}

Table 1: Cross-Species Sequence Alignment of Mature miR-122

Species	Mature miR-122 Sequence (5' to 3')
Homo sapiens (Human)	UGGAGUGUGACAAUGGUGUUUG
Mus musculus (Mouse)	UGGAGUGUGACAAUGGUGUUUG
Rattus norvegicus (Rat)	UGGAGUGUGACAAUGGUGUUUG
Bos taurus (Cow)	UGGAGUGUGACAAUGGUGUUUG
Gallus gallus (Chicken)	UGGAGUGUGACAAUGGUGUUUG
Xenopus tropicalis (Frog)	UGGAGUGUGACAAUGGUGUUUG
Danio rerio (Zebrafish)	UGGAGUGUGACAAUGGUGUUUG

This table illustrates the 100% sequence identity of mature miR-122 across a range of vertebrate species.

Table 2: Conservation of miR-122 Seed Sequence and its Significance

The "seed sequence," comprising nucleotides 2-8 of the mature miRNA, is the primary determinant for target recognition. The absolute conservation of the entire miR-122 sequence naturally includes the seed sequence, which is crucial for its binding to the 3' untranslated region (UTR) of its target messenger RNAs (mRNAs).

Feature	Sequence	Significance
Mature miR-122	UGGAGUGUGACAAUGGUG UUUG	Complete sequence is 100% conserved in vertebrates. [1] [8]
Seed Sequence	GGAGUGU	Critical for target mRNA binding and subsequent gene regulation. [1]

Experimental Protocols

Investigating the conservation and function of miR-122 involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization (ISH) for miR-122 Localization

In situ hybridization is a powerful technique to visualize the spatial distribution of miRNA expression within tissues. Due to the small size of miRNAs, probes with high affinity and specificity, such as Locked Nucleic Acid (LNA) probes, are essential for successful detection.
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol: In Situ Hybridization using LNA Probes

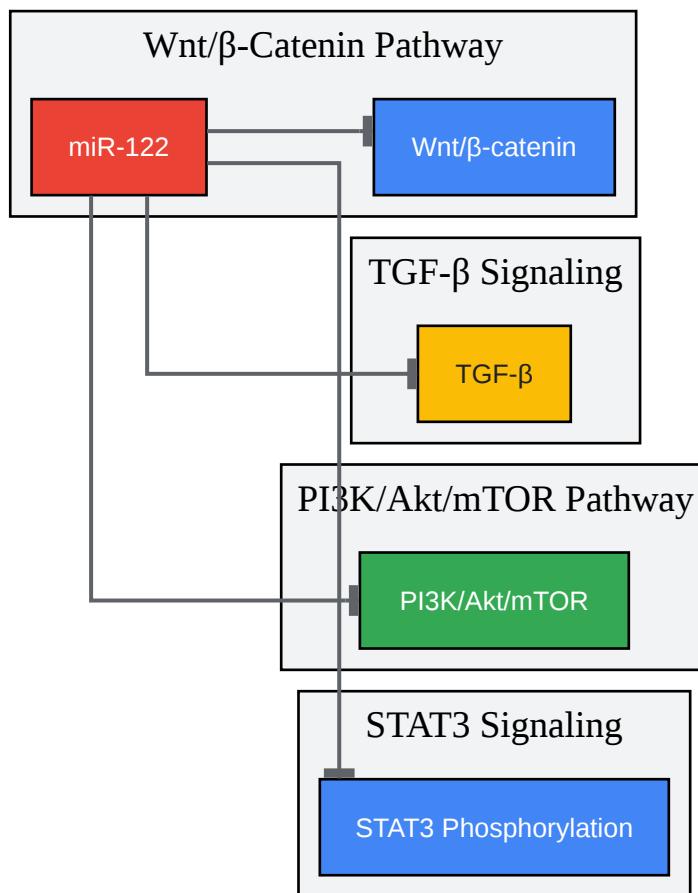
- **Tissue Preparation:**
 - Freshly dissect tissue and embed in OCT compound.
 - Prepare 10-20 μ m thick cryosections and mount on positively charged slides.
 - Fix sections in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
 - Wash slides twice in PBS for 5 minutes each.
- **Pre-hybridization:**
 - Incubate slides in pre-hybridization buffer for 1-2 hours at the hybridization temperature (typically 20-25°C below the LNA probe's melting temperature).

- Hybridization:
 - Dilute a digoxigenin (DIG)-labeled LNA probe specific for miR-122 in hybridization buffer to a final concentration of 10-50 nM.
 - Denature the probe by heating at 80-90°C for 5 minutes and then snap-cool on ice.
 - Apply the hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
- Post-hybridization Washes:
 - Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC buffer at increasing temperatures.
- Immunological Detection:
 - Block non-specific binding with a blocking solution (e.g., 2% sheep serum in PBT) for 1 hour at room temperature.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
 - Wash slides multiple times in PBT.
- Visualization:
 - Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
 - Monitor the color development under a microscope.
 - Stop the reaction by washing with PBS.
 - Counterstain with Nuclear Fast Red if desired and mount with an aqueous mounting medium.

Luciferase Reporter Assay for Target Validation

The luciferase reporter assay is the gold standard for experimentally validating the direct interaction between a miRNA and its predicted target mRNA.[14][15][16] This assay measures the ability of a miRNA to repress the translation of a reporter gene whose mRNA contains the putative miRNA binding site.

Protocol: Dual-Luciferase Reporter Assay

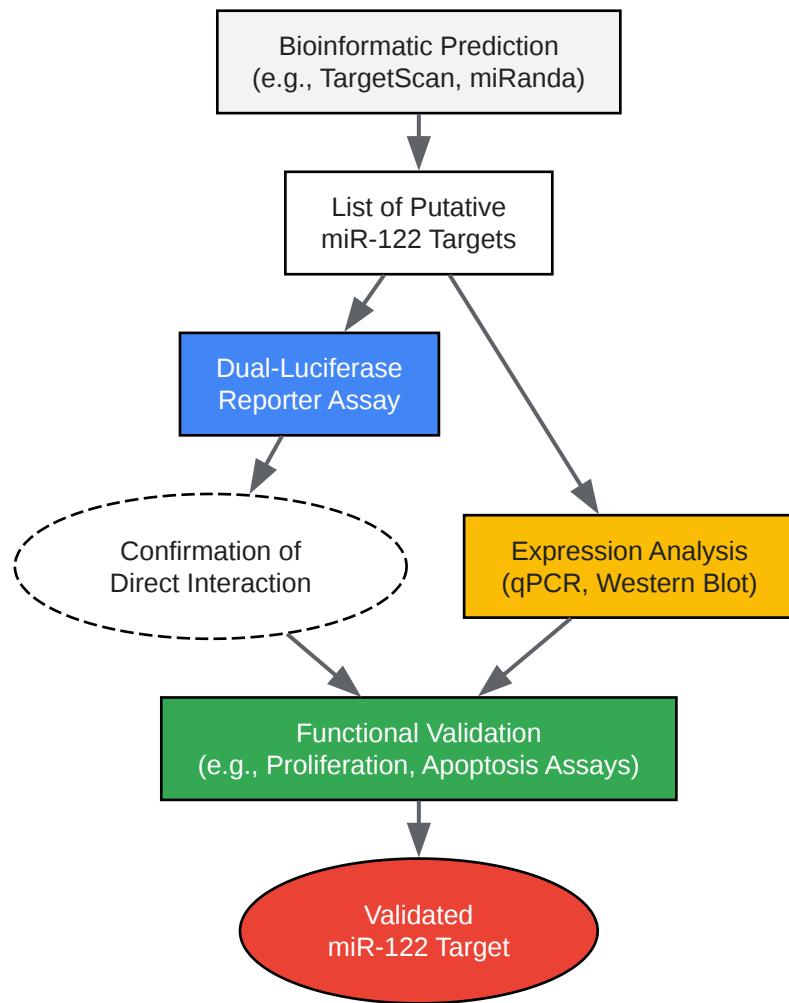

- Vector Construction:
 - Clone the 3' UTR of the putative target gene containing the miR-122 binding site downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
 - As a negative control, create a mutant construct where the miR-122 seed binding site in the 3' UTR is mutated or deleted.
 - The vector should also contain a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
- Cell Culture and Transfection:
 - Plate a suitable cell line (e.g., HEK293T or a liver cell line like Huh-7) in a 96-well plate.
 - Co-transfect the cells with the luciferase reporter plasmid (either wild-type or mutant 3' UTR) and a miR-122 mimic or a negative control mimic using a lipid-based transfection reagent.
- Cell Lysis and Luciferase Assay:
 - After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
 - Measure the Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

- A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR reporter and the miR-122 mimic compared to the negative control mimic and the mutant 3' UTR reporter indicates a direct interaction between miR-122 and the target 3' UTR.

Mandatory Visualizations

Signaling Pathways Regulated by miR-122

miR-122 acts as a master regulator in the liver, influencing multiple signaling pathways implicated in both normal physiology and disease.

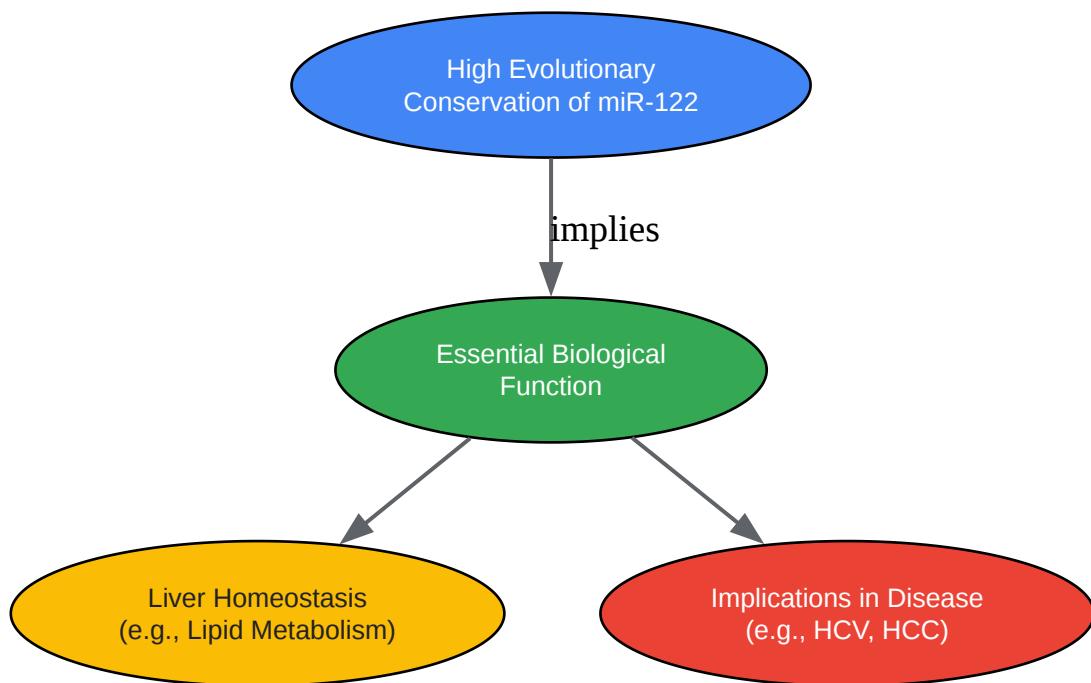


[Click to download full resolution via product page](#)

Caption: miR-122 negatively regulates key signaling pathways in hepatocytes.

Experimental Workflow for miR-122 Target Validation

The process of identifying and validating miR-122 targets follows a logical progression from computational prediction to experimental confirmation.



[Click to download full resolution via product page](#)

Caption: Workflow for the identification and validation of miR-122 targets.

Logical Relationship: Conservation and Function of miR-122

The evolutionary conservation of miR-122 is intrinsically linked to its vital functions in liver biology.

[Click to download full resolution via product page](#)

Caption: The link between miR-122's conservation and its biological importance.

Conclusion

The absolute evolutionary conservation of the mature miR-122 sequence across all vertebrates is a striking indicator of its indispensable role in liver biology. This conservation provides a strong rationale for its investigation as a central player in hepatic health and disease. The detailed experimental protocols and an understanding of the signaling pathways it regulates are crucial for researchers and drug development professionals aiming to harness the therapeutic potential of targeting miR-122. Further research into the nuances of its function will continue to illuminate the complex regulatory networks that govern liver physiology and pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liver-specific microRNA-122: Biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-122 in hepatic function and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-122 in hepatic function and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver-specific microRNA-122: Biogenesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 13. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- To cite this document: BenchChem. [evolutionary conservation of miR-122 sequence]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b543384#evolutionary-conservation-of-mir-122-sequence\]](https://www.benchchem.com/product/b543384#evolutionary-conservation-of-mir-122-sequence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com